

# FAPI-2 PET Imaging: A New Frontier in Predicting Patient Outcomes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FAPI-2**

Cat. No.: **B3349772**

[Get Quote](#)

A comparison guide for researchers and drug development professionals on the emerging role of Fibroblast Activation Protein Inhibitor (FAPI) PET imaging in oncology.

Fibroblast Activation Protein (FAP) has emerged as a critical player in cancer biology, shaping the tumor microenvironment (TME) and influencing disease progression.[\[1\]](#)[\[2\]](#) Expressed predominantly on cancer-associated fibroblasts (CAFs), which can constitute up to 90% of the tumor mass in some cancers, FAP is involved in extracellular matrix remodeling, angiogenesis, and creating an immunosuppressive environment.[\[2\]](#) This has made FAP a compelling target for diagnostic imaging and therapy. FAP Inhibitor (FAPI) based radiotracers, such as those labeled with Gallium-68 (<sup>68</sup>Ga-FAPI), are utilized in Positron Emission Tomography (PET) to visualize FAP-expressing tissues. This guide compares the performance of FAPI-PET imaging, with a focus on the widely used **FAPI-2** variant, against the current standard of care, <sup>18</sup>F-Fluorodeoxyglucose (FDG) PET, and explores the correlation of FAPI uptake with patient outcomes.

## Comparative Diagnostic Performance: FAPI-PET vs. FDG-PET

Numerous studies have demonstrated that FAPI-PET/CT offers superior diagnostic accuracy compared to FDG-PET/CT across a wide range of cancers. This is largely attributed to its high tumor-to-background ratio, as FAP expression is low in most healthy tissues.[\[3\]](#)[\[4\]](#)

A systematic review and meta-analysis of 39 studies involving 1,259 patients revealed that FAPI-PET/CT had a significantly higher pooled sensitivity for detecting primary tumors (99%), nodal metastases (91%), and distant metastases (99%) compared to FDG-PET/CT.

| Cancer Type                      | FAPI-PET Sensitivity   | FDG-PET Sensitivity     | Key Findings                                                                                                                                       | Reference |
|----------------------------------|------------------------|-------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Primary Liver Tumors             | 94.3%                  | 56.1%                   | FAPI-PET/CT showed significantly higher sensitivity for detecting primary liver tumors with better SUVmax and tumor-to-background ratios.          |           |
| Lung Cancer (Metastatic Lesions) | 99%                    | 87%                     | 18F-FAPI PET/CT demonstrated higher sensitivity, specificity (93% vs 79%), and accuracy (97% vs 85%) for detecting metastatic lesions.             |           |
| Breast Cancer                    | 100% (Primary Lesions) | 78.2% (Primary Lesions) | FAPI-PET/CT showed higher radiotracer uptake in primary tumors and identified more metastatic lesions, particularly in invasive lobular carcinoma. |           |

|                             |                                                     |                           |                                                                                                                                                   |
|-----------------------------|-----------------------------------------------------|---------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
|                             |                                                     |                           | For gastric,<br>duodenal, and<br>colorectal<br>cancers, FAPI-<br>PET/CT                                                                           |
| Gastrointestinal<br>Cancers | 100% (Primary<br>Tumors)                            | 53% (Primary<br>Tumors)   | demonstrated<br>superior<br>sensitivity for<br>primary tumors,<br>nodal, and<br>distant<br>metastases.                                            |
| Sarcoma                     | Higher lesion<br>detection (275<br>vs. 186 lesions) | Lower lesion<br>detection | FAPI-PET/CT<br>detected more<br>lesions and had<br>significantly<br>higher sensitivity,<br>specificity, and<br>accuracy for<br>recurrent lesions. |
| Peritoneal<br>Metastases    | 98.2% (Patient-<br>based)                           | 55.9% (Patient-<br>based) | A meta-analysis<br>showed<br>significantly<br>higher pooled<br>sensitivity for<br>FAPI-PET/CT in<br>detecting<br>peritoneal<br>metastases.        |

## FAPI Uptake and Correlation with Patient Outcomes

High uptake of FAPI tracers on PET scans is increasingly being associated with more aggressive tumor biology, which is a key predictor of patient outcomes. The intensity of FAPI uptake is quantified using the Standardized Uptake Value (SUV).

Studies have shown that higher FAPI uptake (measured as SUVmax) correlates with higher tumor grade and advanced disease stage. For instance, in one study, <sup>68</sup>Ga-FAPI SUVmax was positively correlated with the pathological grade of primary breast cancer lesions and the final stage of the patients. While direct, large-scale correlative studies between **FAPI-2** SUVmax and long-term outcomes like progression-free survival (PFS) and overall survival (OS) are still emerging, the existing evidence strongly suggests its prognostic potential. In sarcomas, higher FAPI uptake was noted in high-grade tumors and in patients with clinically more aggressive disease.

| Cancer Type     | FAPI Uptake Metric | Correlation with Disease Characteristics                                         | Implication for Patient Outcomes                                     | Reference |
|-----------------|--------------------|----------------------------------------------------------------------------------|----------------------------------------------------------------------|-----------|
| Breast Cancer   | SUVmax             | Positively correlated with pathological grade and final patient stage.           | Higher uptake may indicate a poorer prognosis.                       |           |
| Sarcoma         | SUVmax             | Higher uptake in high-grade tumors and clinically more aggressive disease.       | Potential to identify patients with a higher risk of progression.    |           |
| Various Cancers | SUVmax             | High uptake in sarcoma, esophageal, breast, cholangiocarcinoma, and lung cancer. | Indicates high FAP expression, which is linked to tumor progression. |           |

## Experimental Protocols

Typical Protocol for <sup>68</sup>Ga-FAPI-PET/CT Imaging:

- Patient Preparation: No specific patient preparation, such as fasting, is generally required. This offers a significant logistical advantage over FDG-PET, which requires several hours of fasting.
- Radiotracer Administration: Patients are intravenously injected with a  $^{68}\text{Ga}$ -FAPI radiotracer (e.g., FAPI-04, FAPI-46, or FAPI-74). The typical injected dose ranges from 122 to 312 MBq.
- Uptake Time: Imaging is typically performed 1 hour post-injection.
- Image Acquisition: A whole-body PET/CT scan is acquired, usually from the vertex of the skull to the mid-thigh.
- Image Analysis: The uptake of the FAPI tracer in tumors and organs is quantified by measuring the Standardized Uptake Value (SUV). Regions of interest are drawn around tumors to determine SUV<sub>max</sub>, SUV<sub>mean</sub>, and tumor-to-background ratios.

## Visualizing FAP's Role and Experimental Design

To better understand the biological basis of FAPI imaging and the structure of comparative studies, the following diagrams are provided.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [doaj.org](http://doaj.org) [doaj.org]

- 2. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. 68Ga-FAPI PET/CT: Tracer Uptake in 28 Different Kinds of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FAPI-2 PET Imaging: A New Frontier in Predicting Patient Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3349772#correlating-fapi-2-uptake-with-patient-outcomes]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)